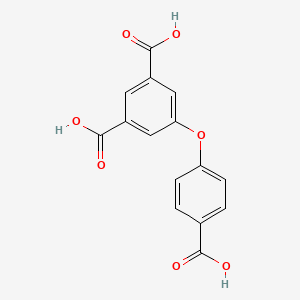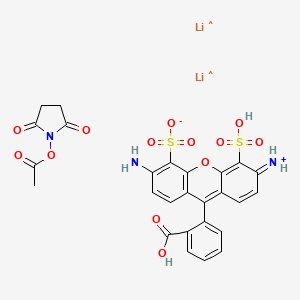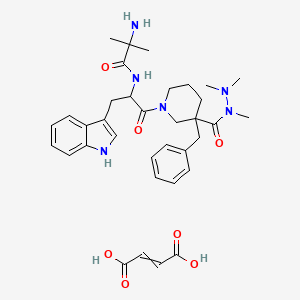
Benzyl-PEG6-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG6-acid is a polyethylene glycol (PEG) derivative that contains a benzyl protecting group and a carboxylic acid group. This compound is often used as a linker in various chemical and biological applications due to its ability to enhance solubility and stability of molecules. The benzyl group can be removed via hydrogenolysis, making it a versatile tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl-PEG6-acid can be synthesized through a series of reactions involving the attachment of a benzyl group to a PEG chain. The carboxylic acid group is introduced at the terminal end of the PEG chain. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-PEG6-acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution
Major Products:
Aplicaciones Científicas De Investigación
Benzyl-PEG6-acid is widely used in scientific research due to its versatility and functional properties:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl-PEG6-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU. The benzyl group can be removed via hydrogenolysis, allowing for further functionalization of the molecule. The PEG chain enhances the solubility and stability of the conjugated molecules, making it a valuable tool in various applications .
Comparación Con Compuestos Similares
Benzyl-PEG4-acid: Similar structure but with a shorter PEG chain.
Benzyl-PEG8-acid: Similar structure but with a longer PEG chain.
Benzyl-PEG12-acid: Similar structure but with an even longer PEG chain.
Uniqueness: Benzyl-PEG6-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The benzyl protecting group and carboxylic acid functionality make it a versatile linker for various applications, distinguishing it from other PEG derivatives .
Propiedades
Fórmula molecular |
C20H32O8 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32O8/c21-20(22)6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,21,22) |
Clave InChI |
RGGKKDGYBKPTHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)




![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B11930107.png)

![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)

![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


